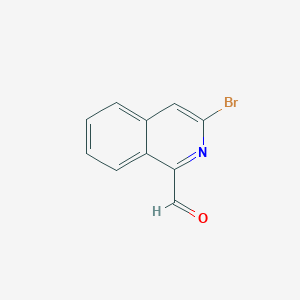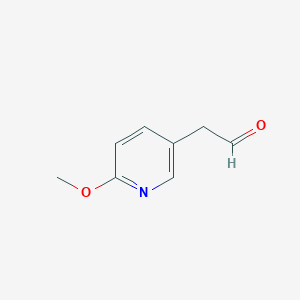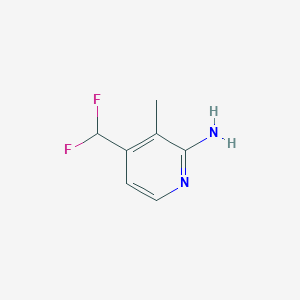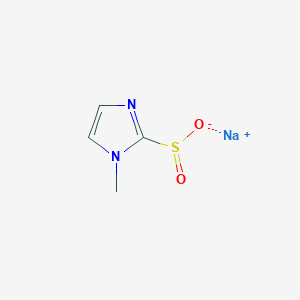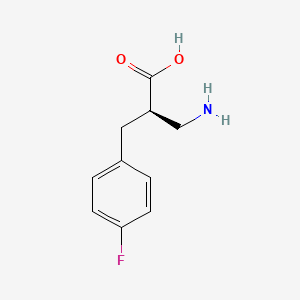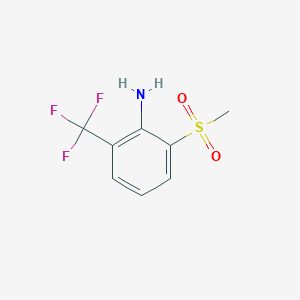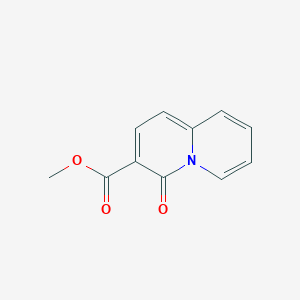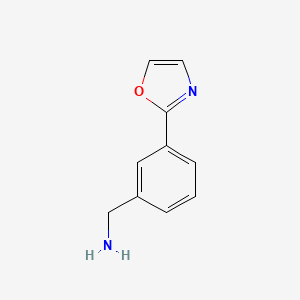![molecular formula C12H14N4 B15222447 [2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
[2,2'-Bipyridine]-4,4'-diyldimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-4,4’-diyldimethanamine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge at the 4,4’ positions. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a bidentate ligand, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-4,4’-diyldimethanamine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halide precursors and halogen-substituted heterocycles . This method is favored for its high yield and mild reaction conditions. Another approach involves the Ullmann coupling, where a keto bromo-pyridine undergoes homocoupling under NiCl2/Zn/PPh3 conditions .
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-4,4’-diyldimethanamine often employs large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysis has been explored to improve yield and reduce reaction times . Additionally, alternative pathways involving sulfur and phosphorus compounds have been developed to address the challenges associated with traditional catalysis methods .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridine]-4,4’-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions typically involve the addition of hydrogen to the pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially when coordinated to metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as methoxide for substitution reactions . The reaction conditions often involve the use of metal catalysts to facilitate the processes.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Applications De Recherche Scientifique
[2,2’-Bipyridine]-4,4’-diyldimethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridine]-4,4’-diyldimethanamine primarily involves its ability to chelate metal ions. By forming stable complexes with metals, the compound can influence various biochemical pathways. For example, its coordination with ruthenium ions has been shown to enhance luminescence properties, which is useful in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the methylene bridge.
4,4’-Bipyridine: Similar in structure but with different coordination properties due to the position of the nitrogen atoms.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination chemistry but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-4,4’-diyldimethanamine is unique due to its methylene bridge, which provides additional flexibility and steric properties compared to other bipyridine derivatives. This structural feature allows for the formation of more diverse and stable metal complexes, enhancing its utility in various applications .
Propriétés
Formule moléculaire |
C12H14N4 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
[2-[4-(aminomethyl)pyridin-2-yl]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H14N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8,13-14H2 |
Clé InChI |
LFSSTBJPULQNQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CN)C2=NC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


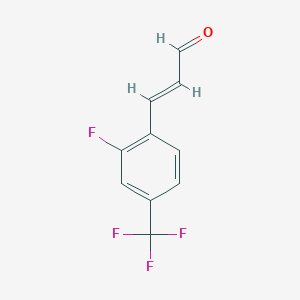
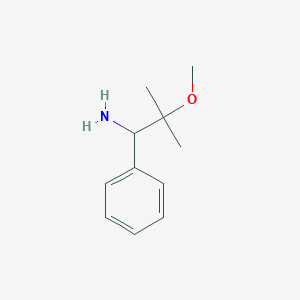
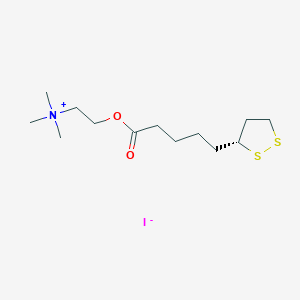
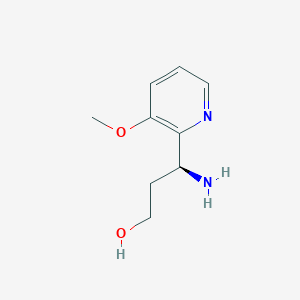
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)
